molecular formula C20H23N3O5S B7712293 4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B7712293
M. Wt: 417.5 g/mol
InChI Key: AQRBQOMYGZJIGR-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often found in compounds with diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the cyclization of appropriate precursors under specific conditions. The sulfonamide group can be introduced via sulfonation reactions, followed by coupling with the methoxy-substituted benzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce different heterocycles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamide and oxadiazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural features that are common in pharmacologically active molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The oxadiazole ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide: shares similarities with other sulfonamide and oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-4-7-19-22-20(28-23-19)16-12-15(10-11-18(16)27-3)29(24,25)21-13-14-8-5-6-9-17(14)26-2/h5-6,8-12,21H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRBQOMYGZJIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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